1,1,1-Triethoxy-2-methoxyethane
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Overview
Description
1,1,1-Triethoxy-2-methoxyethane is an organic compound with the molecular formula C9H20O4. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound belongs to the class of orthoesters, which are characterized by having three alkoxy groups attached to a single carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1,1-Triethoxy-2-methoxyethane can be synthesized through the reaction of orthoacetic acid triethyl ester with methanol under acidic conditions. The reaction typically involves the use of a strong acid catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out at a controlled temperature to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then subjected to distillation to separate the desired product from any by-products or unreacted starting materials. The final product is purified through additional distillation or other purification techniques to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
1,1,1-Triethoxy-2-methoxyethane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form the corresponding alcohols and orthoacetic acid.
Substitution Reactions: It can undergo nucleophilic substitution reactions where the methoxy or ethoxy groups are replaced by other nucleophiles.
Oxidation: It can be oxidized to form corresponding carbonyl compounds under specific conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Substitution: Nucleophiles such as halides or amines.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Hydrolysis: Ethanol, methanol, and orthoacetic acid.
Substitution: Various substituted orthoesters depending on the nucleophile used.
Oxidation: Corresponding aldehydes or ketones.
Scientific Research Applications
1,1,1-Triethoxy-2-methoxyethane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the synthesis of biologically active molecules and intermediates.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 1,1,1-triethoxy-2-methoxyethane involves its ability to act as an electrophile in chemical reactions. The central carbon atom, which is bonded to three alkoxy groups, can undergo nucleophilic attack, leading to the formation of various products. The compound’s reactivity is influenced by the nature of the substituents and the reaction conditions .
Comparison with Similar Compounds
Similar Compounds
1,1,1-Triethoxyethane: Similar structure but lacks the methoxy group.
1,1,1-Trimethoxyethane: Contains three methoxy groups instead of ethoxy groups.
Triethyl orthoacetate: Another orthoester with similar reactivity but different alkoxy groups.
Uniqueness
1,1,1-Triethoxy-2-methoxyethane is unique due to the presence of both ethoxy and methoxy groups, which provide it with distinct reactivity and properties compared to other orthoesters. This combination of functional groups allows it to participate in a wider range of chemical reactions and makes it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
1,1,1-triethoxy-2-methoxyethane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O4/c1-5-11-9(8-10-4,12-6-2)13-7-3/h5-8H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAAGLZOGQDUMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(COC)(OCC)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00544252 |
Source
|
Record name | 1,1,1-Triethoxy-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58995-66-7 |
Source
|
Record name | 1,1,1-Triethoxy-2-methoxyethane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00544252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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